Pyrrolidine-2,2,5,5-d4 Hydrochloride
Description
Properties
Molecular Formula |
C₄H₆D₄ClN |
|---|---|
Molecular Weight |
111.61 |
Synonyms |
Pyrrolidine-d4 Hydrochloride; Azacyclopentane-d4 Hydrochloride; Azolidine-d4 Hydrochloride; Butylenimine-d4 Hydrochloride; NSC 62781-d4 Hydrochloride; Perhydropyrrole-d4 Hydrochloride; Prolamine-d4 Hydrochloride; Tetrahydropyrrolee-d4 Hydrochloride; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs: Deuterated Pyrrolidine Derivatives
Pyrrolidine-2,2,3,3,4,4,5,5-d8 Hydrochloride
- Molecular Formula : C₄D₈NH·HCl
- Key Features : Full deuteration at all ring positions (2, 3, 4, 5), resulting in a higher isotopic purity (98 atom% D) .
- Applications : Used in advanced isotopic studies requiring minimal hydrogen interference. However, its synthesis is more complex compared to partially deuterated analogs like Pyrrolidine-2,2,5,5-d4 Hydrochloride.
Non-Deuterated Pyrrolidine Hydrochloride
- Molecular Formula : C₄H₉N·HCl
- Key Features : Lacks deuterium, making it unsuitable for isotopic labeling but widely employed as a Brønsted acid catalyst in organic synthesis. Protonation of the pyrrolidine ring lowers the LUMO energy of carbonyl substrates, accelerating nucleophilic additions (e.g., in enantioselective cycloadditions) .
Functional Derivatives: Substituted Pyrrolidine Hydrochlorides
(2R,5R)-2,5-Dimethylpyrrolidine Hydrochloride
- Molecular Formula : C₆H₁₃N·HCl
- Key Features : Chiral methyl substituents at positions 2 and 5 influence stereochemical outcomes in asymmetric synthesis. Unlike this compound, this compound is used in pharmaceutical intermediates due to its rigid conformation .
3,4-Bis-Hydroxymethyl-2,2,5,5-Tetraethylpyrrolidine-1-oxyl
- Molecular Formula : C₁₄H₂₆N₂O₃
- Key Features : Ethyl groups at positions 2 and 5, along with hydroxymethyl and nitroxide functional groups, enable applications as a hydrophilic spin label in electron paramagnetic resonance (EPR) spectroscopy. This contrasts with the deuterated compound’s role in isotopic tracing .
Pharmacologically Active Pyrrolidine Derivatives
Pioglitazone Hydrochloride
- Molecular Formula : C₁₉H₂₀N₂O₃S·HCl
- Key Features : A thiazolidinedione derivative used as an antidiabetic agent. Unlike this compound, its biological activity arises from PPARγ receptor agonism, highlighting the divergent applications of pyrrolidine-based compounds in therapy versus research .
Prilocaine Hydrochloride
Research Findings and Implications
- Isotopic Effects : Deuterated pyrrolidines like this compound exhibit minimal kinetic isotope effects (KIE) in most reactions, making them ideal for tracing without perturbing reaction mechanisms .
- Biological Activity : Substituted pyrrolidines (e.g., Pioglitazone) prioritize functional group diversity for therapeutic effects, whereas deuterated analogs serve as inert tracers .
Q & A
Q. Key Considerations :
Q. Table 1: Synthesis Parameters
| Parameter | Optimal Condition | Monitoring Tool |
|---|---|---|
| Deuterium Source | D₂ gas or DCl | MS/NMR |
| Catalyst | Pd/C or PtO₂ | Reaction yield analysis |
| Purity Validation | ¹H/²H NMR integration | ≥98% isotopic purity |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies residual proton signals, while ²H NMR confirms deuterium placement. The absence of peaks at 2.0–3.0 ppm (C2/C5 protons) validates deuteration .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and isotopic distribution .
- Infrared (IR) Spectroscopy : Detects N–H and C–D stretching vibrations (~2200–2400 cm⁻¹) .
Advanced: How does deuteration influence the compound’s reactivity in organocatalytic reactions?
Answer:
Deuteration alters kinetic isotope effects (KIE) and reaction pathways:
- LUMO Lowering : Protonation (or deuteration) of carbonyl groups enhances electrophilicity, accelerating nucleophilic additions (e.g., in cycloadditions) .
- Mechanistic Studies : Compare reaction rates of deuterated vs. non-deuterated analogs to elucidate transition states using kinetic experiments .
Example : In Jorgensen–Hayashi catalysis, deuterated pyrrolidine derivatives may slow specific steps due to KIE, providing insights into rate-limiting steps .
Advanced: How can researchers design experiments to study receptor binding interactions involving this compound?
Answer:
- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for serotonin (5-HT) or dopamine receptors.
- Competitive Binding : Co-incubate with antagonists (e.g., WAY 100635 for 5-HT1A) to isolate receptor subtype contributions .
- Structural Analysis : Pair binding data with X-ray crystallography or molecular docking to map interaction sites .
Q. Table 2: Receptor Binding Experimental Design
| Step | Method | Key Parameter |
|---|---|---|
| Ligand Preparation | Radiolabeling (³H/¹⁴C) | Specific activity ≥50 Ci/mmol |
| Incubation | Competitive binding (IC₅₀) | Kd calculation |
| Data Analysis | Scatchard plot or Hill equation | Cooperativity assessment |
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 3°C) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Advanced: How do isotopic substitutions affect metabolic stability in pharmacokinetic studies?
Answer:
- Deuterium’s Impact : C–D bonds resist cytochrome P450 oxidation, prolonging half-life. Compare AUC (area under the curve) of deuterated vs. non-deuterated analogs in vivo .
- Stability Assays : Use liver microsomes or hepatocytes to measure metabolic degradation rates via LC-MS .
Advanced: What strategies mitigate racemization during asymmetric synthesis of deuterated pyrrolidine derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
